molecular formula C16H20N2O2 B14869178 tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate

tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate

Cat. No.: B14869178
M. Wt: 272.34 g/mol
InChI Key: XGCDPFSZRAEACV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-((1H-pyrazol-1-yl)methyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 2-[4-(pyrazol-1-ylmethyl)phenyl]acetate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)11-13-5-7-14(8-6-13)12-18-10-4-9-17-18/h4-10H,11-12H2,1-3H3

InChI Key

XGCDPFSZRAEACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=CC=N2

Origin of Product

United States

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